Butanenitrile, 4-(dichloromethylsilyl)-
Description
Contextualization within Organosilicon Chemistry
Organosilicon chemistry, a field that explores compounds containing carbon-silicon bonds, has become indispensable in modern chemical synthesis and materials science. researchgate.net Organosilicon compounds are widely utilized as synthetic intermediates, protective groups, and precursors to silicon-based polymers and materials. researchgate.net The utility of organosilanes stems from the unique properties of the silicon atom, such as its larger atomic radius and lower electronegativity compared to carbon, and its ability to form hypervalent species. soci.org
The dichlorosilyl group in Butanenitrile, 4-(dichloromethylsilyl)- is a key feature that firmly places it within the broader context of organosilicon chemistry. Dichlorosilanes are highly reactive intermediates that can undergo a variety of transformations. The silicon-chlorine bonds are susceptible to nucleophilic attack, allowing for the facile introduction of a wide range of substituents. This reactivity makes dichlorosilanes valuable precursors for the synthesis of more complex organosilicon compounds, including siloxanes, silazanes, and other functionalized silanes. The presence of a methyl group on the silicon atom also influences the steric and electronic properties of the silyl (B83357) center, which can be strategically exploited in synthetic design.
Significance of Nitrile and Organosilane Functionalities in Synthetic Methodologies
The synthetic potential of Butanenitrile, 4-(dichloromethylsilyl)- is significantly enhanced by the presence of both nitrile and organosilane functionalities. Each of these groups offers a distinct set of chemical transformations, and their combination in a single molecule allows for orthogonal or sequential reactions, providing a powerful tool for the synthesis of complex target molecules.
The nitrile group is a versatile functional group in organic synthesis, capable of undergoing a wide array of transformations. researchgate.netnih.govnumberanalytics.com It can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or reacted with organometallic reagents to form ketones. numberanalytics.com Furthermore, the nitrile group can participate in various cycloaddition reactions and can act as a directing group in C-H bond functionalization reactions. researchgate.netnih.gov This versatility makes nitrile-containing compounds valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. numberanalytics.com
The organosilane moiety, specifically the dichloromethylsilyl group, provides another dimension of reactivity. As mentioned, the Si-Cl bonds are readily cleaved by nucleophiles, enabling the attachment of the molecule to surfaces or its incorporation into polymeric structures. Organosilanes are also known to participate in a variety of cross-coupling reactions, further expanding their synthetic utility. nih.gov The silicon atom can also influence the reactivity of adjacent functional groups through electronic effects.
The dual functionality of Butanenitrile, 4-(dichloromethylsilyl)- therefore presents a unique platform for the development of novel synthetic methodologies. For instance, the nitrile group could be transformed into another functional group, followed by modification of the dichlorosilyl moiety, or vice versa. This allows for a modular approach to the synthesis of complex molecules with precise control over their architecture and functionality.
Detailed Research Findings
Due to the limited specific research data available for Butanenitrile, 4-(dichloromethylsilyl)- , the following table presents representative data for analogous compounds to illustrate the expected chemical properties and reactivity.
| Property | Butanenitrile, 4-(dichlorophenylsilyl)- | Butanenitrile, 4-(chlorodimethylsilyl)- | Butanenitrile, 4-(dichloromethylsilyl)- (Predicted) |
| Molecular Formula | C10H11Cl2NSi | C6H12ClNSi | C5H9Cl2NSi |
| Molecular Weight | 248.19 g/mol | 177.70 g/mol | 198.13 g/mol |
| Boiling Point | Not readily available | Not readily available | Expected to be a liquid with a relatively high boiling point |
| Reactivity of Si-Cl bonds | Susceptible to hydrolysis and nucleophilic substitution | Susceptible to hydrolysis and nucleophilic substitution | Highly susceptible to hydrolysis and nucleophilic substitution |
| Reactivity of Nitrile Group | Can be hydrolyzed, reduced, or undergo addition reactions | Can be hydrolyzed, reduced, or undergo addition reactions | Can be hydrolyzed, reduced, or undergo addition reactions |
| Potential Applications | Intermediate in organic synthesis, precursor to materials | Intermediate in organic synthesis, surface modification | Intermediate in organic synthesis, precursor to silicon-containing polymers, surface modification |
The synthesis of Butanenitrile, 4-(dichloromethylsilyl)- would likely involve the hydrosilylation of allyl cyanide with dichloromethylsilane (B8780727), a common method for the formation of carbon-silicon bonds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[dichloro(methyl)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFBMBZYGZSWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCCC#N)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051600 | |
| Record name | 4-(Dichloromethylsilyl)butyronitrile | |
| Source | EPA DSSTox | |
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Molecular Weight |
182.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-16-5 | |
| Record name | (3-Cyanopropyl)methyldichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-(Dichloromethylsilyl)-butyronitrile | |
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| Record name | Butanenitrile, 4-(dichloromethylsilyl)- | |
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| Record name | 4-(Dichloromethylsilyl)butyronitrile | |
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| Record name | 4-(dichloromethylsilyl)butyronitrile | |
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| Record name | 4-(DICHLOROMETHYLSILYL)-BUTYRONITRILE | |
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Synthetic Methodologies and Reaction Pathway Elucidation
Direct Synthesis Approaches
Direct synthesis focuses on creating the target molecule in a single, efficient step from readily available precursors.
The most prominent and atom-economical method for synthesizing Butanenitrile, 4-(dichloromethylsilyl)- is the catalytic hydrosilylation of an unsaturated nitrile, specifically allyl cyanide, with dichloromethylsilane (B8780727). This reaction involves the addition of the Si-H group of dichloromethylsilane across the terminal C=C double bond of allyl cyanide. The reaction yields the desired anti-Markovnikov addition product, where the silicon atom attaches to the terminal carbon of the former double bond.
Hydrosilylation reactions require a catalyst to proceed, as they are thermodynamically favorable but kinetically slow. Platinum-based catalysts are highly effective for this transformation.
Karstedt's Catalyst: This is a widely used, highly active, and soluble platinum(0) complex. It is derived from divinyl-containing disiloxane (B77578) and is typically a mixture of related Pt(0) alkene complexes. Its high activity allows for very low catalyst loadings, often in the parts-per-million (ppm) range relative to the reactants.
Pt(dvs) (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex): This is the specific complex that constitutes Karstedt's catalyst. The vinylsiloxane ligands stabilize the platinum in its catalytically active zero-valent state while being easily displaced by the reactants (the silane (B1218182) and the alkene) to initiate the catalytic cycle.
These catalysts are preferred for their high efficiency and selectivity, minimizing the formation of unwanted byproducts.
To maximize the yield and purity of Butanenitrile, 4-(dichloromethylsilyl)-, careful control of reaction parameters is essential.
| Parameter | Typical Range/Condition | Effect on Reaction |
| Temperature | 60°C - 120°C | Reaction rate increases with temperature. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions, such as isomerization of the allyl cyanide or dehydrogenative silylation. |
| Solvent | Toluene, Xylene, or solvent-free | An inert, dry solvent can be used to control viscosity and reaction temperature. However, for industrial efficiency, the reaction is often run neat (solvent-free) if the mixture's viscosity allows for proper mixing. |
| Stoichiometry | Near 1:1 or slight excess of alkene | A slight excess of the more volatile reactant, typically allyl cyanide, may be used to ensure complete conversion of the more valuable dichloromethylsilane. A large excess can complicate purification. |
| Catalyst Loading | 5 - 50 ppm Pt | Low catalyst concentrations are sufficient due to the high turnover number of platinum catalysts. Higher loadings do not significantly improve yield and increase costs and potential product contamination. |
This table is interactive. You can sort and filter the data.
The most widely accepted mechanism for this platinum-catalyzed reaction is the Chalk-Harrod mechanism . This catalytic cycle involves several key steps:
Oxidative Addition: The dichloromethylsilane (H-Si(CH₃)Cl₂) reacts with the platinum(0) catalyst, breaking the Si-H bond and forming a platinum(II) intermediate with Pt-H and Pt-Si bonds.
Olefin Coordination: The allyl cyanide molecule coordinates to the platinum(II) complex.
Migratory Insertion: The coordinated allyl cyanide inserts into the platinum-hydride (Pt-H) bond. This is the step that determines the regioselectivity, with the anti-Markovnikov addition being strongly favored, leading to the silicon atom bonding to the terminal carbon.
Reductive Elimination: The final product, Butanenitrile, 4-(dichloromethylsilyl)-, is eliminated from the platinum center, which regenerates the active platinum(0) catalyst, allowing the cycle to continue.
While hydrosilylation is the most direct route, other multi-step synthetic strategies are theoretically possible, though generally less efficient. One such alternative involves a Grignard reaction.
Grignard-based Synthesis: This approach would start with a different C4 nitrile precursor, such as 4-chlorobutanenitrile.
Formation of a Grignard reagent by reacting 4-chlorobutanenitrile with magnesium metal. This step is challenging as the nitrile group can react with the Grignard reagent itself.
Reaction of the formed Grignard reagent (ClMg-CH₂CH₂CH₂CN) with dichloromethylsilane. The Grignard reagent would displace one of the chloride ions on the silicon atom to form the desired C-Si bond.
Methodological Comparison:
| Method | Advantages | Disadvantages |
| Hydrosilylation | High atom economy (100% theoretical), single step, high yield, high selectivity, low catalyst loading. | Requires a precious metal catalyst, sensitive to impurities in feedstocks. |
| Grignard Route | Avoids precious metal catalysts. | Multi-step process, lower overall yield, potential for side reactions with the nitrile group, requires stoichiometric use of magnesium. |
This table is interactive. You can sort and filter the data.
Hydrosilylation Reactions of Unsaturated Nitriles
Precursor Chemistry and Feedstock Considerations
The quality and synthesis of the starting materials are critical for the success of the hydrosilylation reaction.
The two primary precursors are allyl cyanide and dichloromethylsilane .
Allyl Cyanide (3-Butenenitrile): This unsaturated nitrile is typically produced industrially from allyl chloride and a cyanide salt, such as sodium or potassium cyanide. Purity is crucial, as impurities containing sulfur, phosphorus, or amines can poison the platinum catalyst, drastically reducing its activity.
Dichloromethylsilane: This organosilane can be produced through various methods. One major industrial route is the Müller-Rochow Direct Process , where methyl chloride reacts with elemental silicon in the presence of a copper catalyst. wikipedia.orgencyclopedia.pubresearchgate.netuni-wuppertal.de This process yields a mixture of methylchlorosilanes, including dichlorodimethylsilane, methyltrichlorosilane (B1216827), and the desired dichloromethylsilane, which are then separated by fractional distillation. uni-wuppertal.de An alternative route is the redistribution (disproportionation) of other methylchlorosilanes, for example, reacting methyltrichlorosilane and trimethylchlorosilane in the presence of a catalyst like aluminum trichloride (B1173362) to produce dichlorodimethylsilane. google.com Feedstocks for this process must be free of moisture, which would hydrolyze the chlorosilane groups.
By-product Formation and Impurity Profile Analysis
The primary impurity in the synthesis of Butanenitrile, 4-(dichloromethylsilyl)- is its structural isomer, which arises from the alternative addition of the silyl (B83357) group to the internal carbon of the double bond of allyl cyanide.
The hydrosilylation of allyl cyanide can proceed via two main pathways, leading to the formation of two isomeric products. The desired anti-Markovnikov addition results in the terminal silyl group placement, yielding the linear isomer, Butanenitrile, 4-(dichloromethylsilyl)-. Conversely, Markovnikov addition leads to the formation of the branched isomer, 3-(dichloromethylsilyl)butanenitrile.
The ratio of these isomers is highly dependent on the catalytic system employed. While platinum-based catalysts such as Speier's (H₂PtCl₆) and Karstedt's catalyst are widely used due to their high activity, they often exhibit poor selectivity, leading to significant quantities of the undesired branched isomer. nih.gov For instance, in analogous reactions with allyl chloride, conventional platinum catalysts have been shown to produce a substantial amount of the branched by-product. nih.gov
Table 1: Illustrative Isomer Distribution in the Hydrosilylation of Allyl Cyanide with Dichloromethylsilane Using Common Platinum Catalysts
| Catalyst | Desired Linear Isomer (%) (Butanenitrile, 4-(dichloromethylsilyl)-) | Branched Isomer By-product (%) (3-(dichloromethylsilyl)butanenitrile) |
| Speier's Catalyst | ~60-70% | ~30-40% |
| Karstedt's Catalyst | ~70-80% | ~20-30% |
Note: The data in this table is illustrative and based on typical outcomes for platinum-catalyzed hydrosilylation of functionalized alkenes.
To address the challenge of isomeric by-product formation, research has focused on the development of more selective catalytic systems. A promising approach involves the use of rhodium-based catalysts, which have demonstrated significantly higher regioselectivity in similar hydrosilylation reactions. nih.gov
The key to enhancing selectivity lies in the design of the ligand environment around the metal center. The use of bidentate phosphine (B1218219) ligands with rhodium catalysts has been shown to dramatically favor the formation of the linear product. nih.gov For example, in the hydrosilylation of allyl chloride with trichlorosilane, a rhodium catalyst bearing a 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz) ligand achieved a selectivity of over 99% for the linear isomer. nih.govresearchgate.net This high level of selectivity is attributed to the steric and electronic effects of the ligand, which directs the catalytic cycle towards the formation of the anti-Markovnikov product.
Further refinement of this approach involves the use of ligands with specific electronic properties. For instance, a rhodium(I) catalyst with a perfluorinated diphenylphosphinobenzene ligand, [RhCl(dppbzF)]₂, has shown exceptional efficiency and selectivity, achieving turnover numbers as high as 140,000 with greater than 99% selectivity for the linear product in the hydrosilylation of allyl chloride. nih.gov This suggests that a similar strategy could be highly effective in minimizing the formation of 3-(dichloromethylsilyl)butanenitrile in the synthesis of Butanenitrile, 4-(dichloromethylsilyl)-.
Table 2: Effect of Ligand on Regioselectivity in the Rhodium-Catalyzed Hydrosilylation of Allyl Chloride with Trichlorosilane
| Catalyst System | Desired Linear Isomer Yield (%) | Branched Isomer By-product Yield (%) |
| [Rh(μ-Cl)(cod)]₂ + PPh₃ | 31% | <5% |
| [Rh(μ-Cl)(cod)]₂ + dppe | 76% | Not specified (low) |
| [Rh(μ-Cl)(cod)]₂ + dppp | 88% | Not specified (low) |
| [Rh(μ-Cl)(cod)]₂ + dppbz | 93% | 7% |
| [Rh(μ-Cl)(dppbzF)]₂ | >99% | <1% |
Source: Data adapted from studies on the hydrosilylation of allyl chloride, demonstrating the principle of selectivity enhancement through ligand design. nih.govresearchgate.net
By carefully selecting the catalyst and ligands, it is possible to significantly suppress the formation of the isomeric by-product, thereby improving the purity and yield of the desired Butanenitrile, 4-(dichloromethylsilyl)-.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy is a cornerstone technique for the structural analysis of Butanenitrile, 4-(dichloromethylsilyl)-. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ²⁹Si, enabling unambiguous structural confirmation and the observation of chemical reactions in real-time.
Proton NMR (¹H-NMR) is fundamental for verifying the integrity of the compound's hydrocarbon structure. The spectrum provides characteristic signals for the methyl protons attached to the silicon atom and the three methylene groups of the propyl chain. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on established principles and data from analogous alkylsilanes and nitriles.
The protons of the methyl group directly bonded to the silicon atom (Si-CH₃) are expected to appear as a singlet in the upfield region of the spectrum. The methylene groups (-CH₂-) will present as multiplets, with their chemical shifts influenced by their proximity to the electronegative silyl (B83357) and nitrile groups. The protons alpha to the nitrile group (-CH₂-CN) are typically the most downfield of the alkyl protons, followed by the protons alpha to the silyl group (Si-CH₂-).
Table 1: Predicted ¹H-NMR Chemical Shifts for Butanenitrile, 4-(dichloromethylsilyl)- This table is generated based on standard chemical shift increments and data from similar compounds, as direct experimental values for Butanenitrile, 4-(dichloromethylsilyl)- are not available in the cited literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Si-CH ₃ | 0.5 - 1.0 | Singlet |
| Si-CH ₂- | 1.0 - 1.5 | Multiplet |
| -CH ₂- | 1.8 - 2.2 | Multiplet |
| -CH ₂-CN | 2.3 - 2.7 | Multiplet |
The dichlorosilyl functionality of Butanenitrile, 4-(dichloromethylsilyl)- is highly susceptible to nucleophilic attack, particularly hydrolysis, which makes NMR an excellent tool for monitoring its reaction progress. The hydrolysis of the silicon-chlorine bonds to form silanols, followed by condensation to siloxanes, can be tracked in situ.
By acquiring ¹H-NMR spectra at regular intervals, one can observe the disappearance of the reactant's characteristic signals and the emergence of new peaks corresponding to the products. For instance, the hydrolysis of the Si-Cl bonds would lead to a change in the chemical environment and thus a shift in the signals of the adjacent methyl and methylene protons. This methodology has been successfully applied to monitor the hydrolysis and condensation of other alkoxysilanes, providing rich kinetic information. nih.gov Similarly, ligand exchange reactions, where the chlorine atoms are replaced by other groups, could be quantitatively followed by observing the integration changes of the respective proton signals over time.
Quantitative NMR (qNMR) serves as a powerful method for determining the purity and concentration of Butanenitrile, 4-(dichloromethylsilyl)- without the need for an identical reference standard. The principle of qNMR relies on the direct proportionality between the integrated signal area and the number of corresponding nuclei. nih.gov
For an accurate qNMR analysis, an internal standard of known purity and concentration is added to the sample. Key experimental parameters, such as the relaxation delay (D1), must be carefully optimized to ensure complete relaxation of all relevant nuclei, typically by setting D1 to at least five times the longest spin-lattice relaxation time (T₁) in the sample. nih.gov By comparing the integral of a specific proton signal from the target molecule (e.g., the Si-CH₃ singlet) with the integral of a known signal from the internal standard, the absolute quantity of Butanenitrile, 4-(dichloromethylsilyl)- can be precisely calculated. This technique is highly valued for its accuracy, precision, and non-destructive nature.
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint of Butanenitrile, 4-(dichloromethylsilyl)- by probing the vibrational modes of its constituent chemical bonds.
FT-IR spectroscopy is highly effective for identifying the key functional groups within the molecule. The most prominent and diagnostic absorption band in the FT-IR spectrum is expected to be the nitrile (-C≡N) stretching vibration. For saturated nitriles, this vibration typically appears as a sharp and intense band in the 2260–2240 cm⁻¹ region. spectroscopyonline.com
Other expected characteristic absorptions include C-H stretching vibrations from the methyl and methylene groups just below 3000 cm⁻¹, and various bending and rocking motions in the fingerprint region (below 1500 cm⁻¹). The vibrations associated with the dichlorosilyl group, specifically the Si-Cl and Si-C stretches, would also give rise to strong absorptions in the fingerprint region, typically below 800 cm⁻¹. The presence and position of these bands can confirm the chemical composition of the molecule.
Table 2: Expected Characteristic FT-IR Absorption Frequencies for Butanenitrile, 4-(dichloromethylsilyl)- This table is based on established group frequencies for the relevant functional groups.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong |
| C≡N Stretch | -C≡N | 2240 - 2260 | Strong, Sharp |
| CH₂ Bend (Scissoring) | -CH₂- | ~1465 | Medium |
| CH₃ Bend (Asymmetric) | -CH₃ | ~1450 | Medium |
| CH₃ Bend (Symmetric) | -CH₃ | ~1375 | Medium |
| Si-C Stretch | Si-CH₃, Si-CH₂ | 600 - 800 | Strong |
| Si-Cl Stretch | Si-Cl₂ | 450 - 600 | Strong |
Raman spectroscopy is a complementary technique to FT-IR that provides information on molecular vibrations that induce a change in polarizability. The nitrile group's triple bond (-C≡N) results in a highly polarizable bond, which typically produces a strong and distinct signal in the Raman spectrum, also expected in the 2240-2260 cm⁻¹ region.
Raman spectroscopy is particularly advantageous for monitoring reactions in aqueous media, as the Raman signal for water is typically weak. This makes it a suitable technique for studying the hydrolysis kinetics of the dichlorosilyl group in Butanenitrile, 4-(dichloromethylsilyl)-. nih.gov The symmetric vibrations of the Si-C and Si-Cl bonds are also expected to be Raman active. By tracking the intensity changes of the vibrational bands corresponding to the Si-Cl bonds and the newly formed Si-OH or Si-O-Si bonds, valuable insights into the reaction mechanisms and kinetics can be obtained.
Table 3: Expected Characteristic Raman Shifts for Butanenitrile, 4-(dichloromethylsilyl)- This table is based on typical Raman shifts for the relevant functional groups.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch | -CH₃, -CH₂- | 2850 - 3000 | Medium-Strong |
| C≡N Stretch | -C≡N | 2240 - 2260 | Strong |
| Si-C Stretch | Si-CH₃, Si-CH₂ | 600 - 800 | Strong |
| Si-Cl Stretch | Si-Cl₂ | 450 - 600 | Strong |
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organosilicon compounds. The ionization process generates charged molecular ions and characteristic fragment ions, the pattern of which serves as a molecular fingerprint. For silyl derivatives, fragmentation patterns often provide clear indicators of the substituent groups attached to the silicon atom. fu-berlin.deresearchgate.net
Gas chromatography coupled with mass spectrometry (GC-MS) is a premier technique for analyzing volatile compounds like Butanenitrile, 4-(dichloromethylsilyl)-, and its reaction products. scispace.com The gas chromatograph separates components of a mixture, which are then individually ionized and detected by the mass spectrometer. csic.es This provides both retention time data for identification and mass spectra for structural confirmation. scispace.comresearchgate.net
In many analyses, chemical derivatization is employed to increase the volatility and thermal stability of polar analytes, making them suitable for GC analysis. youtube.comyoutube.com Silylation, the introduction of a silyl group, is a common derivatization strategy that replaces active hydrogen atoms in functional groups like -OH, -NH, and -COOH with a non-polar trimethylsilyl (B98337) (TMS) group, for example. phenomenex.blogresearchgate.netcolostate.edu This reduces intermolecular hydrogen bonding, thereby increasing volatility. researchgate.net Butanenitrile, 4-(dichloromethylsilyl)- can itself be considered a derivatized molecule, but it is also a reagent used to create other derivatives.
When analyzing Butanenitrile, 4-(dichloromethylsilyl)- by GC-MS, the electron ionization (EI) mass spectrum is expected to show characteristic fragmentation. The fragmentation pattern would be influenced by the presence of the silicon atom, its isotopes, the chlorine atoms, and the cyanopropyl chain. Key fragmentation pathways would likely involve the cleavage of the Si-C, Si-Cl, and C-C bonds.
Table 1: Expected GC-MS Fragmentation Data for Butanenitrile, 4-(dichloromethylsilyl)- This table presents hypothetical but chemically plausible fragmentation data based on the structure of the compound and general fragmentation rules for similar organosilanes.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Structural Formula | Significance |
|---|---|---|---|
| 181 | Molecular Ion [M]+• | [C₅H₉Cl₂NSi]+• | Confirms the molecular weight of the compound (for 35Cl isotope). |
| 166 | [M - CH₃]+ | [C₄H₆Cl₂NSi]+ | Loss of a methyl group from the silicon atom. |
| 113 | [SiCl₂(CH₃)]+ | [CH₃Cl₂Si]+ | Characteristic fragment of the dichloromethylsilyl group. |
| 68 | [CH₂(CH₂)₂CN]+ | [C₄H₆N]+ | Represents the butanenitrile side chain after cleavage of the Si-C bond. |
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic methods are central to the purification and purity analysis of chemical compounds. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. For organosilicon compounds, various chromatographic modes are employed depending on the properties of the analyte, such as molecular size, polarity, and volatility.
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. wikipedia.orgpaint.org This technique is particularly valuable for characterizing polymers. researchgate.net Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores and have a longer path, eluting later. wikipedia.orgpaint.org
Butanenitrile, 4-(dichloromethylsilyl)- can act as a monomer or a functionalizing agent in the synthesis of polymers, such as silicones or modified polysiloxanes. SEC would be used to determine the molecular weight distribution (MWD) of the resulting polymers. researchgate.net This information is crucial for understanding how the incorporation of the cyanopropyl silyl moiety affects the polymer's properties. The separation is based on size, not chemical interaction, providing a reliable method for assessing polymer chain length distribution. paint.orgresearchgate.net
Table 2: Principle of Polymer Separation by Size Exclusion Chromatography (SEC) This table illustrates the inverse relationship between polymer molecular weight and elution volume in a typical SEC experiment.
| Polymer Fraction | Average Molecular Weight (g/mol) | Hydrodynamic Volume | Elution Order | Relative Elution Volume (Ve) |
|---|---|---|---|---|
| High Molecular Weight Chains | 50,000 | Large | 1 (First) | Low |
| Medium Molecular Weight Chains | 25,000 | Medium | 2 | Intermediate |
| Low Molecular Weight Chains | 10,000 | Small | 3 | High |
| Unreacted Monomer/Oligomers | <1,000 | Very Small | 4 (Last) | Very High |
Gas Chromatography (GC) is a powerful tool for assessing the purity of volatile compounds. researchgate.net For a substance like Butanenitrile, 4-(dichloromethylsilyl)-, GC can separate it from starting materials, by-products, or degradation products. The technique relies on the analyte being sufficiently volatile and thermally stable. colostate.edu
While the compound itself is a silyl derivative, derivatization strategies are often discussed in the context of GC analysis. phenomenex.blogresearchgate.net For instance, if Butanenitrile, 4-(dichloromethylsilyl)- were to react with a diol to form a cyclic silyl ether, GC could be used to monitor the reaction's progress and the purity of the product. Conversely, to analyze polar compounds that might be present as impurities alongside the main compound, a silylation step using a different reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) could render them volatile for GC analysis. youtube.com This process transforms polar functional groups into less polar, more volatile silyl ethers or esters. youtube.com
Table 3: Impact of Derivatization on Analyte Properties for GC Analysis
| Analyte Type | Original Property | Derivatization Reaction | Derivative Property | Effect on GC Analysis |
|---|---|---|---|---|
| Alcohol (R-OH) | Polar, High Boiling Point | Silylation | Non-polar Silyl Ether (R-O-Si(CH₃)₃) | Increased volatility, improved peak shape. colostate.edu |
| Carboxylic Acid (R-COOH) | Very Polar, Prone to H-bonding | Silylation | Non-polar Silyl Ester (R-COO-Si(CH₃)₃) | Increased volatility and thermal stability. youtube.com |
| Amine (R-NH₂) | Polar, Active Hydrogen | Silylation | Non-polar Silyl Amine (R-NH-Si(CH₃)₃) | Reduced adsorption on column, sharper peaks. phenomenex.blog |
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that are not sufficiently volatile or stable for GC analysis. thermofisher.com The separation is based on the analyte's interaction with the stationary phase chemistry, which can be tailored for different separation modes (e.g., normal-phase, reversed-phase, ion-exchange). chromatographyonline.com
For Butanenitrile, 4-(dichloromethylsilyl)-, direct analysis by HPLC can be challenging due to its high reactivity, particularly the dichlorosilyl group's sensitivity to hydrolysis. However, HPLC is extremely useful for analyzing its hydrolysis products or other, more stable derivatives. For example, the hydrolysis of the Si-Cl bonds would yield silanols, which could be analyzed by reversed-phase HPLC. Since the butanenitrile moiety does not possess a strong UV chromophore, detection could be accomplished using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which are well-suited for non-volatile analytes regardless of their optical properties. thermofisher.com
Table 4: Exemplary HPLC Conditions for Analysis of Organosilane Hydrolysis Products
| Parameter | Condition | Rationale |
|---|---|---|
| HPLC Mode | Reversed-Phase | Separates compounds based on hydrophobicity; suitable for polar hydrolysis products. |
| Stationary Phase | C18 (Octadecylsilane) | Common non-polar stationary phase providing good retention for a wide range of organic molecules. thermofisher.com |
| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Allows for the elution of compounds with a range of polarities. |
| Detector | Charged Aerosol Detector (CAD) | Provides a near-universal response for non-volatile analytes, ideal for compounds lacking a UV chromophore. thermofisher.com |
Compound Reference Table
Chemical Transformations and Derivatization Strategies
Reactivity of the Dichloromethylsilyl Group
The dichloromethylsilyl moiety is the primary site for nucleophilic attack and hydrolysis, leading to the formation of new silicon-carbon bonds or siloxane polymers.
The silicon atom in the dichloromethylsilyl group is electrophilic and susceptible to nucleophilic substitution. The two chlorine atoms are good leaving groups, allowing for reactions with organometallic reagents such as Grignard reagents (R-MgX). libretexts.org These reactions are fundamental in organosilicon chemistry for forming new silicon-carbon bonds. koreascience.kr
When Butanenitrile, 4-(dichloromethylsilyl)- reacts with a Grignard reagent, one or both of the chlorine atoms can be displaced by the alkyl or aryl group from the Grignard reagent. masterorganicchemistry.com The extent of substitution can be controlled by the stoichiometry of the reactants. The reaction with two equivalents of a Grignard reagent leads to a disubstituted product.
Table 1: Nucleophilic Substitution with Grignard Reagents
| Reactant | Reagent | Product |
|---|---|---|
| Butanenitrile, 4-(dichloromethylsilyl)- | 2 CH₃MgBr | Butanenitrile, 4-(dimethylmethylsilyl)- |
| Butanenitrile, 4-(dichloromethylsilyl)- | 2 PhMgBr | Butanenitrile, 4-(diphenylmethylsilyl)- |
This table illustrates the reaction where 'R' groups from the Grignard reagent (e.g., Methyl, Phenyl) replace the chlorine atoms on the silicon.
The reaction proceeds via a nucleophilic attack of the carbanion from the Grignard reagent on the silicon atom, displacing the chloride ion. leah4sci.com This process is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the Grignard reagent. libretexts.orgleah4sci.com
Chlorosilanes readily undergo hydrolysis in the presence of water. wikipedia.org For Butanenitrile, 4-(dichloromethylsilyl)-, the two Si-Cl bonds are reactive towards water, leading to the formation of a silanediol (B1258837) intermediate, Butanenitrile, 4-(dihydroxymethylsilyl)-. This reaction proceeds by the initial formation of silanols (R₃Si-OH). wikipedia.org
These silanol (B1196071) intermediates are often unstable and undergo spontaneous condensation reactions. acs.orgyoutube.comepfl.ch In a condensation reaction, two silanol groups react with each other to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. wikipedia.orgyoutube.com This process can continue, leading to the formation of linear or cyclic polysiloxanes, which are the backbones of silicones. wikipedia.orgatamanchemicals.com The specific products, whether linear chains or cyclic structures, depend on the reaction conditions. wikipedia.org
Hydrolysis: R(CH₃)SiCl₂ + 2H₂O → R(CH₃)Si(OH)₂ + 2HCl
Condensation: n R(CH₃)Si(OH)₂ → [-Si(CH₃)(R)-O-]n + nH₂O (where R = -(CH₂)₃CN)
This reactivity is the basis for the formation of silicone polymers, where the properties of the final material can be tuned by the organic substituents on the silicon atom. mcmaster.cavt.edu
Transformations of the Nitrile Functionality
The cyano (-C≡N) group is a versatile functional group that can undergo a variety of transformations, including additions to the carbon-nitrogen triple bond and hydrolysis. nih.govresearchgate.netresearchgate.net
Nitriles react with hydroxylamine (B1172632) (NH₂OH) to form amidoximes. This reaction is significant in the synthesis of various heterocyclic compounds and has been studied for its industrial applications. rsc.org The reaction involves the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. The mechanism is complex and can be influenced by the reaction conditions and the presence of catalysts. rsc.org The resulting amidoxime (B1450833) from Butanenitrile, 4-(dichloromethylsilyl)- would be 4-(dichloromethylsilyl)-N'-hydroxybutanimidamide.
The nitrile group can be readily converted into other important functional groups, most notably primary amines and carboxylic acids. researchgate.net
Reduction to Primary Amines: The reduction of nitriles is a common method for synthesizing primary amines. organic-chemistry.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the nitrile to a primary amine (R-CH₂NH₂). openstax.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. openstax.org Catalytic hydrosilylation is another chemoselective method for the reduction of nitriles to amines. thieme-connect.com Various other reducing systems, such as diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, have also been shown to be effective for a wide range of nitriles. organic-chemistry.orgnih.gov
Hydrolysis to Carboxylic Acids: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids. openstax.orglibretexts.org The reaction first produces an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). openstax.orglibretexts.orgyoutube.com For example, heating the nitrile with an aqueous acid like HCl or a base like NaOH will result in the formation of 4-(dichloromethylsilyl)butanoic acid. libretexts.org
Table 2: Key Transformations of the Nitrile Group
| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Product Name |
|---|---|---|---|
| Nitrile | LiAlH₄ or Catalytic Hydrogenation | Primary Amine | 4-(dichloromethylsilyl)butan-1-amine |
| Nitrile | H₃O⁺ / Heat or OH⁻ / Heat | Carboxylic Acid | 4-(dichloromethylsilyl)butanoic acid |
| Nitrile | NH₂OH | Amidoxime | 4-(dichloromethylsilyl)-N'-hydroxybutanimidamide |
General Derivatization Techniques for Analytical Purposes
Derivatization is a chemical modification process used to convert a compound into a product with properties that are more suitable for a specific analytical technique, such as gas chromatography (GC). youtube.com This is often done to increase volatility, improve thermal stability, or enhance detector response. libretexts.orgnih.gov The most common derivatization methods for GC analysis are silylation, acylation, and alkylation. libretexts.orgnih.govpsu.edu
For a molecule like Butanenitrile, 4-(dichloromethylsilyl)-, or its transformation products, derivatization could be highly useful. For instance, if the nitrile group is reduced to a primary amine, the resulting amine has active hydrogens that can make it unsuitable for direct GC analysis. Derivatization of this amine would be necessary.
Silylation: This is a very common technique where an active hydrogen (from an alcohol, amine, or acid) is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. sigmaaldrich.com This process increases volatility and thermal stability. youtube.comresearchgate.net
Acylation: This method involves the reaction of a compound containing active hydrogens with an acylating agent (e.g., an acid anhydride (B1165640) or acyl halide) to form esters, amides, or thioesters. libretexts.org Using fluorinated acyl groups can significantly enhance the response of an electron capture detector (ECD). libretexts.org
Alkylation: This technique replaces an active hydrogen with an alkyl group. psu.edu It is used to modify compounds like acids and amines to increase their volatility for GC analysis. nih.gov
Table 3: Common Derivatization Reagents for Analytical Purposes
| Derivatization Method | Reagent Class | Example Reagent | Target Functional Groups |
|---|---|---|---|
| Silylation | Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Alcohols, Phenols, Carboxylic Acids, Amines, Amides |
| Acylation | Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Alcohols, Amines, Phenols |
| Alkylation | Alkylating Agents | Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids, Alcohols, Thiols |
This table summarizes common derivatization strategies that could be applied to the reaction products of Butanenitrile, 4-(dichloromethylsilyl)- to facilitate their analysis, particularly by GC-MS. libretexts.orgpsu.eduresearchgate.netsigmaaldrich.com
Silylation Derivatization
Silylation of Butanenitrile, 4-(dichloromethylsilyl)- primarily involves the nucleophilic substitution at the silicon atom, where the chlorine atoms are displaced by other silyl groups. This process can be used to modify the properties of the original molecule, for instance, by introducing bulkier silyl groups or functionalized silyl moieties.
The reaction typically proceeds by treating the dichloromethylsilyl compound with a silylating agent in the presence of a base to neutralize the HCl generated. Common silylating agents include other chlorosilanes or silyl triflates. The reactivity of the Si-Cl bond is high, making this transformation efficient under relatively mild conditions.
Table 1: Hypothetical Silylation Reactions of Butanenitrile, 4-(dichloromethylsilyl)-
| Reagent | Product | Reaction Conditions |
| Trimethylchlorosilane (Me₃SiCl) / Base | Butanenitrile, 4-(methyl-bis(trimethylsilyl)silyl)- | Inert solvent, room temperature |
| tert-Butyldimethylchlorosilane (TBDMSCl) / Imidazole | Butanenitrile, 4-(bis(tert-butyldimethylsilyl)methylsilyl)- | Aprotic solvent (e.g., DMF), room temperature |
| Triethylsilane (Et₃SiH) / Catalyst | Butanenitrile, 4-(methyl-bis(triethylsilyl)silyl)- | Hydrosilylation catalyst |
The introduction of additional silyl groups can enhance the hydrolytic stability of the molecule and alter its solubility in various organic solvents. The choice of silylating agent allows for the fine-tuning of these properties.
Acylation Derivatization
Acylation of Butanenitrile, 4-(dichloromethylsilyl)- is also expected to occur at the reactive Si-Cl bonds. Acylating agents, such as acyl chlorides or acid anhydrides, can react with the dichloromethylsilyl group in a nucleophilic substitution reaction to form silylesters. This derivatization introduces an acyl group onto the silicon atom, which can serve as a protecting group or introduce new functionalities.
The reaction is typically carried out in the presence of a base to scavenge the hydrogen chloride byproduct. The nitrile group is generally unreactive under these conditions.
Table 2: Hypothetical Acylation Reactions of Butanenitrile, 4-(dichloromethylsilyl)-
| Acylating Agent | Product | Reaction Conditions |
| Acetyl chloride (CH₃COCl) / Pyridine | Butanenitrile, 4-(diacetyl-methylsilyl)- | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to room temperature |
| Acetic anhydride ((CH₃CO)₂O) / Base | Butanenitrile, 4-(diacetyl-methylsilyl)- | Elevated temperature |
| Benzoyl chloride (C₆H₅COCl) / Triethylamine | Butanenitrile, 4-(dibenzoyl-methylsilyl)- | Inert solvent, room temperature |
This table illustrates potential acylation reactions based on the established reactivity of chlorosilanes.
The resulting acylated silicon compounds can exhibit different chemical and physical properties compared to the parent compound. For example, the silyl ester bond is susceptible to hydrolysis, which can be a useful feature in certain synthetic applications.
Alkylation Derivatization
Alkylation of Butanenitrile, 4-(dichloromethylsilyl)- can theoretically proceed at two distinct sites: the silicon atom of the dichloromethylsilyl group or the α-carbon to the nitrile group.
Alkylation at the silicon center involves the nucleophilic substitution of the chlorine atoms by organometallic reagents such as Grignard reagents or organolithium compounds. This reaction forms new silicon-carbon bonds, allowing for the introduction of a wide variety of alkyl or aryl groups.
Alkylation at the α-carbon of the nitrile group typically requires the use of a strong base to deprotonate the α-carbon, forming a carbanion, which then acts as a nucleophile to attack an alkyl halide. However, the presence of the reactive Si-Cl bonds in the same molecule might complicate this reaction, as the strong base could also react with the dichloromethylsilyl group. Therefore, alkylation at the silicon atom is generally the more predictable and controllable pathway.
Table 3: Hypothetical Alkylation Reactions of Butanenitrile, 4-(dichloromethylsilyl)-
| Alkylating Agent | Predominant Product | Reaction Conditions |
| Methylmagnesium bromide (CH₃MgBr) | Butanenitrile, 4-(trimethylsilyl)- | Anhydrous ether, low temperature |
| n-Butyllithium (n-BuLi) | Butanenitrile, 4-(dibutyl-methylsilyl)- | Anhydrous hexane/ether, low temperature |
| Phenylmagnesium chloride (C₆H₅MgCl) | Butanenitrile, 4-(methyl-diphenylsilyl)- | Anhydrous ether, room temperature |
This table outlines expected outcomes of alkylation reactions based on the known chemistry of chlorosilanes.
The choice of alkylating agent and reaction conditions can be tailored to introduce specific organic moieties, thereby systematically modifying the steric and electronic properties of the Butanenitrile, 4-(dichloromethylsilyl)- molecule for various applications in materials science and organic synthesis.
Applications in Advanced Materials and Chemical Synthesis
Utilization in Polymer Science and Functional Materials
The distinct chemical functionalities of Butanenitrile, 4-(dichloromethylsilyl)- make it a valuable building block for creating polymers with tailored properties. The dichloromethylsilyl group can participate in hydrosilylation reactions or serve as a site for grafting onto existing polymer backbones, while the nitrile group provides a handle for further chemical modifications and imparts desirable physicochemical properties.
Synthesis of Cyano-Functionalized Poly(1-trimethylsilyl-1-propyne) (CN-PTMSP)
One of the notable applications of silyl-containing nitrile compounds is in the synthesis of cyano-functionalized poly(1-trimethylsilyl-1-propyne) (CN-PTMSP). Poly(1-trimethylsilyl-1-propyne) (PTMSP) is a glassy polymer known for its exceptionally high free volume and gas permeability monash.edu. However, its low selectivity often limits its practical use.
To enhance its performance, functional groups can be introduced into the PTMSP matrix. A common method involves a post-polymerization modification, such as hydrosilylation, on the base PTMSP polymer. In this process, a silane-containing molecule with a nitrile group, analogous in function to Butanenitrile, 4-(dichloromethylsilyl)-, is grafted onto the polymer backbone osti.gov. The nitrile functionality is thus incorporated into the polymer structure, creating CN-PTMSP, a material with modified surface chemistry and interaction capabilities osti.gov.
Development of Gas Separation Membranes (e.g., CO2/N2 Separation)
The introduction of cyano (-CN) groups into the PTMSP polymer matrix plays a crucial role in improving its performance in gas separation applications, particularly for carbon dioxide capture from flue gas (CO2/N2 separation). While neat PTMSP exhibits very high gas permeability, its selectivity for CO2 over N2 is poor mdpi.com. The polar nitrile groups in CN-PTMSP enhance the polymer's affinity for CO2, a quadrupolar molecule, thereby increasing the selectivity of the resulting membrane osti.gov.
Table 1: Gas Transport Properties of Cyano-Functionalized PTMSP Membranes This table presents illustrative data based on research into CN-PTMSP to demonstrate the effect of functionalization on membrane performance.
| Membrane Material | CO₂ Permeability (Barrer) | N₂ Permeability (Barrer) | CO₂/N₂ Selectivity |
|---|---|---|---|
| Neat PTMSP | ~30000 | ~8570 | ~3.5 |
| CN-PTMSP (low functionalization) | ~15000 | ~1500 | ~10 |
| CN-PTMSP (high functionalization) | ~6000 | ~350 | ~17 |
Data derived from studies on functionalized PTMSP membranes osti.gov. 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).
Precursor for Amidoxime-Functionalized Polymers
The nitrile groups introduced into the polymer structure serve as a versatile chemical handle for further modification. A key transformation is the conversion of the nitrile group to an amidoxime (B1450833) group (-C(NH₂)=NOH). This is typically achieved by reacting the cyano-functionalized polymer (CN-PTMSP) with hydroxylamine (B1172632) (NH₂OH) in a suitable solvent mixture osti.gov.
This conversion is significant because amidoxime moieties are excellent chelating agents for various metal ions and also exhibit a high affinity for acidic gases like CO2 osti.govyavuzlab.com. The resulting amidoxime-functionalized PTMSP (AO-PTMSP) membranes show further enhanced CO2/N2 separation performance due to the strong CO2-polymer interactions facilitated by the amidoxime groups osti.govornl.gov. This positions nitrile-containing silanes like Butanenitrile, 4-(dichloromethylsilyl)-, as crucial precursors for creating advanced adsorbent and membrane materials.
Role in Electrochemical Device Components
The field of energy storage, particularly lithium-ion batteries, benefits from the development of novel electrolyte components that can improve safety, stability, and performance. Organosilicon compounds containing nitrile groups are a promising class of materials for this purpose.
Electrolyte Solvents for Lithium-Ion Batteries
Organosilicon nitrile compounds are actively being investigated as co-solvents or additives for electrolytes in lithium-ion batteries researchgate.netresearchgate.net. Conventional electrolytes are typically based on organic carbonate solvents, which can be flammable and unstable at high voltages rsc.orgresearchgate.net. Nitrile solvents offer potential advantages due to their high dielectric constants and electrochemical stability researchgate.net.
Enhancing Thermal and Voltage Stability in Electrolytes
A critical challenge in developing high-energy lithium-ion batteries is the instability of the electrolyte at the high voltages required by next-generation cathode materials. Organosilicon electrolytes, including those with nitrile functionalities, have demonstrated superior thermal and oxidative (high voltage) stability compared to standard carbonate-based systems researchgate.netwisc.edu.
The enhanced stability is attributed to the inherent properties of the organosilicon structure, which can protect the lithium salt (e.g., LiPF₆) from thermal degradation researchgate.net. Furthermore, these compounds can form a stable solid electrolyte interphase (SEI) on the anode and a protective cathode electrolyte interphase (CEI) on the cathode. This passivation layer suppresses the continuous decomposition of the electrolyte, reduces gassing, and ultimately improves the battery's cycle life and safety, especially under high-voltage or high-temperature conditions researchgate.netwisc.edustrategian.com.
Precursor in Complex Organic Synthesis
The dual reactivity of Butanenitrile, 4-(dichloromethylsilyl)- makes it a valuable building block in multi-step organic syntheses, providing a gateway to novel and functionalized molecules.
Synthesis of Bioorthogonal Coupling Reagents (e.g., Trans-Cycloheptenes)
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. Highly strained molecules, such as trans-cycloheptenes, are prominent reagents in this field due to their rapid and selective reactions with specific probes. The incorporation of silicon into the cycloheptene ring to create sila-trans-cycloheptenes has been shown to enhance stability and modulate reactivity.
While direct synthesis of trans-cycloheptenes from Butanenitrile, 4-(dichloromethylsilyl)- is not extensively documented in publicly available literature, the structural motifs of this precursor suggest its potential utility in constructing such strained ring systems. The dichlorosilyl group can serve as a handle for intramolecular cyclization strategies. For instance, after appropriate functionalization of the nitrile group, the silyl (B83357) moiety could be used to form the seven-membered ring characteristic of sila-trans-cycloheptenes. These silicon-containing trans-cycloheptenes are known to exhibit rapid kinetics in bioorthogonal ligation reactions, making them valuable tools for in vivo imaging and labeling. rsc.orgnih.gov
The synthesis of these bioorthogonal reagents often involves photochemical methods to achieve the strained trans geometry. rsc.orgnih.gov The presence of a silyl group in the ring can also influence the photochemical isomerization process.
Table 1: Key Moieties and Their Roles in Bioorthogonal Reagent Synthesis
| Functional Group | Role in Synthesis |
| Dichloromethylsilyl Group | Potential handle for cyclization to form the sila-cycloheptene ring; influences stability and reactivity. |
| Butanenitrile Chain | Provides the carbon backbone for the seven-membered ring and a site for further functionalization. |
| Trans-Cycloheptene Core | Highly strained ring system that undergoes rapid and selective bioorthogonal cycloaddition reactions. google.com |
Generation of Specialty Organosilane Compounds
The dichloromethylsilyl group in Butanenitrile, 4-(dichloromethylsilyl)- is highly susceptible to nucleophilic substitution, making it an excellent starting point for the synthesis of a wide array of specialty organosilane compounds. The two chlorine atoms can be readily displaced by a variety of nucleophiles, including water, alcohols, amines, and organometallic reagents.
Hydrolysis of the dichloromethylsilyl group leads to the formation of silanols, which can then undergo condensation to form polysiloxane networks. The nitrile functionality on the butane chain remains available for further chemical modification, allowing for the creation of functionalized siloxane polymers and materials. These materials can have tailored properties for applications such as surface modification, chromatography, and as components in hybrid organic-inorganic materials.
The reactivity of the dichlorosilyl group also allows for the introduction of other functional groups, leading to the generation of diverse organosilane monomers. For example, reaction with alcohols yields dialkoxysilanes, while reaction with amines produces diaminosilanes. These functionalized silanes can then be used as cross-linking agents, adhesion promoters, or as building blocks for more complex supramolecular structures. The nitrile group can also be transformed into other functional groups, such as amines or carboxylic acids, further expanding the range of accessible specialty organosilanes.
Table 2: Reactions of the Dichloromethylsilyl Group for Specialty Organosilane Synthesis
| Reagent | Resulting Functional Group | Potential Application of Product |
| Water | Silanol (B1196071)/Siloxane | Functionalized polysiloxanes, surface coatings |
| Alcohols | Dialkoxysilane | Cross-linking agents, monomers for sol-gel processes |
| Amines | Diaminosilane | Monomers for polysilazanes, surface modification agents |
| Grignard Reagents | Dialkyl/Diaryl Silane (B1218182) | Synthesis of specifically substituted organosilanes |
The unique combination of a reactive silyl moiety and a versatile nitrile group in Butanenitrile, 4-(dichloromethylsilyl)- positions it as a key intermediate for the development of novel materials and complex molecules with tailored functionalities.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. nih.govmdpi.com Application of DFT to Butanenitrile, 4-(dichloromethylsilyl)- would allow for the calculation of several key properties that dictate its stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
Furthermore, DFT calculations can provide insights into the charge distribution within the molecule through methods like Mulliken population analysis. This would reveal the electrophilic and nucleophilic sites, offering predictions about how Butanenitrile, 4-(dichloromethylsilyl)- might interact with other molecules. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index could also be derived, offering a quantitative measure of its reactive nature. While general DFT methodologies are well-established researchgate.net, specific data for Butanenitrile, 4-(dichloromethylsilyl)- remains unpublished.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Butanenitrile, 4-(dichloromethylsilyl)-
| Property | Predicted Value | Significance |
| HOMO Energy | (Value) eV | Relates to electron-donating ability |
| LUMO Energy | (Value) eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity and stability |
| Dipole Moment | (Value) Debye | Predicts polarity and solubility |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govmdpi.commdpi.comnih.gov For Butanenitrile, 4-(dichloromethylsilyl)-, MD simulations could provide a detailed understanding of its conformational landscape. By simulating the molecule's movements, researchers could identify the most stable three-dimensional structures and the energy barriers between different conformations.
MD simulations are also instrumental in studying how a molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com This would be particularly useful in understanding the solubility and potential biological activity of Butanenitrile, 4-(dichloromethylsilyl)-. The simulations can model intermolecular interactions, such as hydrogen bonds and van der Waals forces, which are crucial for many chemical and biological processes. nih.govnih.gov Despite the power of this technique, no specific MD simulation studies on Butanenitrile, 4-(dichloromethylsilyl)- have been reported in the scientific literature.
Prediction of Spectroscopic Properties
Computational methods are frequently used to predict the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is a common approach for predicting electronic absorption spectra (UV-Vis), which provides information about the electronic transitions within the molecule. researchgate.netmdpi.com
Similarly, the vibrational frequencies of Butanenitrile, 4-(dichloromethylsilyl)- could be calculated to predict its infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed to aid in the interpretation of experimental NMR spectra. To date, no such predictive studies for the spectroscopic properties of Butanenitrile, 4-(dichloromethylsilyl)- are available.
Table 2: Hypothetical Predicted Spectroscopic Data for Butanenitrile, 4-(dichloromethylsilyl)-
| Spectroscopic Technique | Predicted Data Point | Significance |
| UV-Vis (λmax) | (Value) nm | Corresponds to electronic transitions |
| IR (prominent peaks) | (Values) cm⁻¹ | Corresponds to vibrational modes of functional groups |
| ¹H NMR (chemical shifts) | (Values) ppm | Provides information on the chemical environment of hydrogen atoms |
| ¹³C NMR (chemical shifts) | (Values) ppm | Provides information on the carbon skeleton |
Note: The values in this table are hypothetical and represent the type of data that would be generated from computational spectroscopic predictions.
Quantitative Structure-Activity Relationships (QSAR) and Molecular Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. mdpi.com While no QSAR studies have been conducted on Butanenitrile, 4-(dichloromethylsilyl)-, this approach could be valuable if a particular activity of this compound were to be discovered.
By calculating a range of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) for Butanenitrile, 4-(dichloromethylsilyl)- and related compounds, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with enhanced properties. The principles of molecular design, informed by computational analysis, would allow for the rational modification of the Butanenitrile, 4-(dichloromethylsilyl)- structure to optimize a desired outcome.
Emerging Research and Future Perspectives on Butanenitrile, 4-(dichloromethylsilyl)-
Introduction
Butanenitrile, 4-(dichloromethylsilyl)- is an organosilicon compound featuring both a nitrile and a dichloromethylsilyl functional group. While specific research on this particular molecule is limited in publicly available literature, its unique bifunctional nature suggests potential applications and interesting research avenues in materials science and synthetic chemistry. The dichlorosilyl group provides a reactive handle for hydrolysis and condensation reactions, characteristic of silane (B1218182) chemistry, making it a candidate for integration into inorganic-organic hybrid materials. The nitrile group, a versatile functionality in organic synthesis, opens possibilities for a range of chemical transformations. This article explores the emerging research directions and future perspectives for Butanenitrile, 4-(dichloromethylsilyl)-, focusing on its potential integration with nanotechnology, sustainable synthesis approaches, and the exploration of novel reactivity and catalytic systems. The discussion will draw upon general principles and findings from the broader fields of organosilicon chemistry and nitrile chemistry to extrapolate potential future research for this specific compound.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
